2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide

Medicinal Chemistry Physicochemical Profiling Drug Design

2-(Ethylthio)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207019-92-8) is a synthetic organic compound characterized by a benzamide core bearing an ethylthio substituent at the ortho position and an N-linked thiophen-3-ylmethyl group. Its molecular formula is C14H15NOS2 with a molecular weight of 277.4 g/mol.

Molecular Formula C14H15NOS2
Molecular Weight 277.4
CAS No. 1207019-92-8
Cat. No. B2544183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide
CAS1207019-92-8
Molecular FormulaC14H15NOS2
Molecular Weight277.4
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2=CSC=C2
InChIInChI=1S/C14H15NOS2/c1-2-18-13-6-4-3-5-12(13)14(16)15-9-11-7-8-17-10-11/h3-8,10H,2,9H2,1H3,(H,15,16)
InChIKeyBZQSABVBTRLNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207019-92-8): Chemical Identity and Core Scaffold for Specialized Research Procurement


2-(Ethylthio)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207019-92-8) is a synthetic organic compound characterized by a benzamide core bearing an ethylthio substituent at the ortho position and an N-linked thiophen-3-ylmethyl group. Its molecular formula is C14H15NOS2 with a molecular weight of 277.4 g/mol [1]. The compound belongs to the broader class of thioether-substituted benzamides, which have been investigated for Factor Xa inhibition and other pharmacological applications [2]. The thiophene-3-ylmethyl moiety positions the molecule within a scaffold that has recently yielded first-in-class estrogen receptor antagonists with demonstrable antiestrogenic activity and selectivity [3].

Why Generic Substitution Fails: Specificity Constraints for 2-(Ethylthio)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207019-92-8) in Research Workflows


Generic substitution within the thioether-benzamide class is precluded by the interdependent contributions of the ethylthio chain length and the thiophene ring orientation to both physicochemical properties and biological recognition. The ethylthio group, compared to the shorter methylthio analog, modulates lipophilicity and steric bulk, which can alter membrane permeability, metabolic stability, and target binding kinetics . Furthermore, the thiophene ring is a privileged pharmacophore, ranked 4th among sulfur-containing heterocycles in FDA-approved drugs, and its specific substitution pattern (3-ylmethyl) dictates the spatial presentation of the heteroatom for hydrogen bonding and π-π stacking interactions . The estrogen receptor antagonist activity recently demonstrated for thiophene-3-benzamide derivatives is exquisitely sensitive to the nature of the substituent on the thiophene ring, with even minor modifications (e.g., 5-benzoyl vs. 5-fluorobenzoyl) leading to complete loss of favorable binding conformation [1]. These structural nuances mean that a seemingly similar analog, such as the methylthio variant or a thiophen-2-ylmethyl isomer, cannot be assumed to reproduce the specific interaction profile of this precise compound.

Quantitative Differentiation Guide: 2-(Ethylthio)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207019-92-8) vs. Closest Analogs


Lipophilicity Modulation: Ethylthio vs. Methylthio Substituent Effect on Calculated LogP

The substitution of a methylthio group with an ethylthio group in the benzamide scaffold is predicted to increase lipophilicity, thereby altering membrane permeability and distribution properties. In-silico calculation using standard methods (e.g., XLogP3) yields an estimated LogP of ~3.5 for the ethylthio derivative, compared to ~3.0 for the methylthio analog 2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide. This difference of approximately +0.5 LogP units corresponds to a roughly 3-fold increase in partition coefficient (P) and can significantly impact passive diffusion and off-target binding .

Medicinal Chemistry Physicochemical Profiling Drug Design

Estrogen Receptor Antagonist Potency: Class-Level IC50 Benchmarking for Thiophene-3-benzamide Derivatives

Thiophene-3-benzamide derivatives have been shown to act as potent estrogen receptor (ER) antagonists in vitro. In a 2025 study, two representative compounds from this class, 5-benzoyl-thiophene-3-carboxamide (5a) and 5-(4-chlorobenzoyl)-thiophene-3-carboxamide (5d), exhibited IC50 values of 7.38 μM and 8.50 μM, respectively, against the estrogen-dependent MCF7 breast cancer cell line. The antiestrogenic potency of 5d (EC50 = 5.530 μM) was comparable to that of the clinically used SERM tamoxifen (EC50 = 7.625 μM) [1]. While these specific IC50 values do not belong to the exact target compound, they provide a quantitative baseline for the antiestrogenic potential of the thiophene-3-benzamide pharmacophore, of which the target compound is a structural member.

Oncology Endocrinology Drug Discovery

Thiophene Pharmacophore Ranking: A Quantitative Metric for Prioritizing the Scaffold

The thiophene ring is a validated and privileged pharmacophore in drug discovery. An analysis of U.S. FDA-approved small-molecule drugs over the past decade revealed that thiophene is the 4th most frequently occurring sulfur-containing heterocycle . This quantitative ranking underscores the scaffold's established utility and enhances confidence in its inclusion in screening libraries. While many benzamide derivatives exist, those incorporating this high-priority heterocycle are more likely to engage in productive binding interactions, including hydrogen bonding and π-π stacking, which are critical for target engagement.

Medicinal Chemistry Scaffold Analysis Drug Discovery

Molecular Weight and Heavy Atom Count: Differentiating from Simpler Benzamide Controls

The molecular weight of 2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide is 277.4 g/mol, with a molecular formula of C14H15NOS2 [1]. This places it in a distinct physicochemical space compared to the unsubstituted benzamide control (N-(thiophen-3-ylmethyl)benzamide, MW ~217 g/mol) or simple thiophene-3-benzamide (MW ~203 g/mol). The increased molecular weight and presence of the sulfur-containing ethylthio group contribute to a higher heavy atom count, which can influence solubility, LogP, and membrane permeability. For researchers designing SAR studies, this compound offers a specific increment in size and lipophilicity, enabling the systematic exploration of structure-activity relationships.

Chemical Probes Physicochemical Profiling Assay Development

Optimal Research and Industrial Applications for 2-(Ethylthio)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207019-92-8) Based on Verified Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Lipophilic Modulators

Utilize 2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide as a specific probe to interrogate the impact of incremental lipophilicity (estimated LogP ~3.5) on target binding and cellular permeability. Directly compare with the methylthio analog (estimated LogP ~3.0) in parallel assays to quantify the effect of the ethyl group on potency and selectivity within a lead optimization campaign .

Oncology Drug Discovery: Evaluation of Thiophene-3-benzamide Scaffolds as ER Antagonists

Include this compound in a focused library of thiophene-3-benzamide derivatives for screening against estrogen receptor-positive cancer cell lines (e.g., MCF7). The class has demonstrated IC50 values in the low micromolar range (7.38–8.50 μM) against MCF7 cells, and further exploration of substituent effects around the core benzamide is warranted [1].

Chemical Biology: Development of Novel Chemical Probes for Protein Interaction Mapping

Leverage the unique combination of a thioether moiety (a potential metabolic soft spot or reactive handle) and the privileged thiophene pharmacophore (ranked 4th among sulfur heterocycles in drugs) to create a new chemical probe. The compound can be used as a precursor for affinity chromatography or activity-based protein profiling following appropriate functionalization .

Physicochemical Profiling: Benchmarking Membrane Permeability in Parallel Artificial Membrane Permeability Assays (PAMPA)

Employ 2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide in a PAMPA assay to experimentally validate the predicted lipophilicity increase (ΔLogP ~+0.5) relative to its methylthio analog. The resulting data will help calibrate in-silico models for a broader series of thioether-substituted benzamides, providing quantitative guidance for future compound design .

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